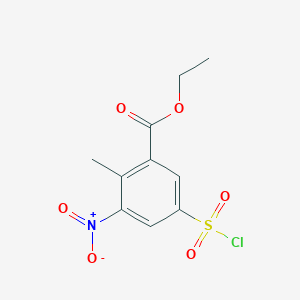

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVBSSPORRFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a versatile chemical intermediate. The synthesis begins with the directed nitration of ethyl 2-methylbenzoate to yield the precursor, ethyl 2-methyl-3-nitrobenzoate. The subsequent electrophilic substitution using chlorosulfonic acid affords the target sulfonyl chloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, critical safety considerations, and a proposed workflow for researchers in organic synthesis and drug development. The methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Value of Substituted Benzoates

Aromatic compounds containing nitro and sulfonyl chloride functionalities are cornerstones of modern medicinal chemistry and materials science. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine.[1] This transformation is a gateway to a vast array of heterocycles and amide derivatives.[1]

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, primarily used for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. Its importance in drug development is well-established, with the sulfonamide functional group being a key component in numerous antibacterial, diuretic, and hypoglycemic agents.

This guide details a robust synthesis for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a molecule strategically functionalized for sequential chemical modifications. The described pathway is designed to be efficient and scalable, providing a reliable source of this valuable building block for research and development professionals.

Retrosynthetic Analysis and Strategy

The synthesis is approached via a two-step sequence. The retrosynthetic analysis identifies ethyl 2-methyl-3-nitrobenzoate as the key intermediate, which itself is derived from the commercially available ethyl 2-methylbenzoate.

Caption: Retrosynthetic pathway for the target compound.

This strategy isolates two distinct and well-understood electrophilic aromatic substitution reactions: nitration and chlorosulfonation.

Step 1: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Principle and Mechanism: Directed Nitration

The first step involves the nitration of ethyl 2-methylbenzoate using a classic nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

The directing effects of the substituents on the starting material are critical. The methyl group (-CH₃) is an activating, ortho, para-director, while the ethyl ester (-COOEt) is a deactivating, meta-director. The desired 3-position is ortho to the methyl group and meta to the ester group. While complex mixtures can arise, careful temperature control can favor the formation of the desired 3-nitro isomer. Maintaining a low temperature throughout the addition of the nitrating mixture is essential to minimize the formation of byproducts and dinitrated species.[2][3]

Experimental Protocol: Nitration

Warning: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[3] All operations must be conducted in a certified chemical fume hood.

Table 1: Reagent Quantities for Nitration

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 2-methylbenzoate | 164.20 | 16.4 g | 0.10 |

| Conc. H₂SO₄ (98%) | 98.08 | ~40 mL | - |

| Conc. HNO₃ (70%) | 63.01 | ~10 mL | ~0.15 |

Procedure:

-

Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with concentrated sulfuric acid (40 mL) and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add ethyl 2-methylbenzoate (16.4 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (~10 mL) to concentrated sulfuric acid (~10 mL) in a flask cooled in an ice bath.

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of the ester over 60-90 minutes, maintaining the internal reaction temperature between 5-10 °C.[4]

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A precipitate will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a minimal amount of ethanol to yield pure ethyl 2-methyl-3-nitrobenzoate.[5]

Caption: Experimental workflow for the nitration step.

Step 2: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Principle and Mechanism: Chlorosulfonation

The second step is the electrophilic aromatic substitution of the synthesized nitro-ester with chlorosulfonic acid (ClSO₃H). This reagent serves as the source of the chlorosulfonium ion (⁺SO₂Cl), the active electrophile. The reaction is typically performed using an excess of chlorosulfonic acid as both the reagent and the solvent.

The directing effects of the three substituents on the intermediate are now considered:

-

-CH₃ (at C2): Activating, ortho, para-director.

-

-NO₂ (at C3): Deactivating, meta-director.

-

-COOEt (at C1): Deactivating, meta-director.

The target position for substitution is C5. This position is:

-

para to the activating methyl group.

-

meta to the deactivating nitro group.

-

meta to the deactivating ester group.

All three substituents direct the incoming electrophile to the C5 position, making this a highly regioselective transformation.

Experimental Protocol: Chlorosulfonation

CRITICAL SAFETY WARNING: Chlorosulfonic acid is an extremely corrosive and reactive chemical. It reacts violently with water, releasing large amounts of toxic hydrogen chloride and sulfuric acid fumes.[6][7] This reaction must be performed in a scrupulously dry apparatus within a high-performance chemical fume hood. A full acid-resistant suit, including hood, gloves, and boots, is recommended for handling larger quantities.[6][8] An emergency shower and eyewash must be immediately accessible.[9]

Table 2: Reagent Quantities for Chlorosulfonation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 2-methyl-3-nitrobenzoate | 209.19 | 10.5 g | 0.05 |

| Chlorosulfonic Acid | 116.52 | ~35 mL (5 equiv.) | ~0.25 |

Procedure:

-

Set up a dry 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler with mineral oil), and a powder funnel.

-

Cool the flask in an ice bath. Carefully and slowly, charge the flask with chlorosulfonic acid (~35 mL).

-

Over a period of 30-45 minutes, add the ethyl 2-methyl-3-nitrobenzoate (10.5 g) in small portions to the stirred, cold chlorosulfonic acid. Use a powder funnel and control the addition rate to keep the temperature below 15 °C. Vigorous HCl gas evolution will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up (CRITICAL STEP): Very slowly and with extreme caution, pour the reaction mixture onto a large volume of crushed ice (at least 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in the back of the fume hood.

-

The product will precipitate as a solid. Stir the slurry until all the ice has melted.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake extensively with ice-cold water to remove residual acids, followed by a small amount of cold hexane to aid in drying.

-

Dry the solid under vacuum to afford the final product, ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Further purification is typically not required, but it can be recrystallized from a suitable solvent like a chloroform/hexane mixture if needed.

Caption: Experimental workflow for the chlorosulfonation step.

Hazard and Safety Management

The protocols described involve highly hazardous materials that require strict adherence to safety procedures.

-

Corrosive Acids: Concentrated H₂SO₄, HNO₃, and especially ClSO₃H are extremely corrosive and can cause severe burns upon contact.[8] Always handle them in a fume hood with appropriate PPE.[10]

-

Chlorosulfonic Acid Reactivity: This reagent reacts violently with water and many organic materials.[9] Ensure all glassware is perfectly dry. Do not mix with combustible materials.[6] The quenching procedure is the most hazardous part of the synthesis and must be performed with extreme care.

-

Gas Evolution: Both reactions produce gas. The chlorosulfonation produces large volumes of corrosive HCl gas. Ensure the reaction apparatus is not sealed and is properly vented to a scrubbing system or gas trap.

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] Have neutralizing agents like sodium bicarbonate available for spill management.[10]

Conclusion

This guide outlines a validated and reliable two-step synthesis for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. The strategy relies on two sequential, regioselective electrophilic aromatic substitution reactions. By carefully controlling reaction conditions, particularly temperature, and adhering to stringent safety protocols, researchers can effectively prepare this valuable and versatile building block for applications in pharmaceutical and chemical research. The key to success lies in the meticulous execution of the experimental procedures, with an unwavering focus on safety during the handling of chlorosulfonic acid.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Fire Engineering. (1990, December 1). Hazardous Materials: Chlorosulfonic Acid.

- Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Coll. Vol. 1, p.372 (1941); Vol. 2, p.65 (1922).

- Practical Chemistry. (2008). Preparation of methyl 3-nitrobenzoate in two steps.

- University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.

- BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.

- Save My Exams. (2025, June 25). Preparation of methyl 3-nitrobenzoate (OCR A Level Chemistry A): Revision Note.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. southalabama.edu [southalabama.edu]

- 3. savemyexams.com [savemyexams.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. macro.lsu.edu [macro.lsu.edu]

- 7. fireengineering.com [fireengineering.com]

- 8. slideserve.com [slideserve.com]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

Technical Guide: Physical and Chemical Properties of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

The following technical guide provides an in-depth analysis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate , a specialized intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (CAS: 1154155-35-7) is a highly functionalized aromatic building block. It is characterized by three distinct reactive centers: an electrophilic sulfonyl chloride group, a reducible nitro group, and a hydrolyzable ethyl ester . This trifunctional nature makes it a critical scaffold for "diversity-oriented synthesis" (DOS) in drug discovery, particularly for developing sulfonamide-based inhibitors (e.g., for kinases or carbonic anhydrases).

This guide details the compound's molecular identity, physical properties, synthesis protocols, and reactivity profile, providing researchers with the data necessary to handle and utilize this intermediate effectively.

Molecular Identity & Structural Analysis[1]

The compound features a benzene core substituted with four different groups, creating a dense functionality pattern that directs its chemical behavior.

| Property | Data |

| IUPAC Name | Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate |

| CAS Number | 1154155-35-7 |

| Molecular Formula | C₁₀H₁₀ClNO₆S |

| Molecular Weight | 315.71 g/mol |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[O-])C |

| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Ethyl Ester (-COOEt), Methyl (-CH₃) |

Structural Logic & Regiochemistry

The positioning of substituents is governed by the electronic effects of the precursor, ethyl 2-methyl-3-nitrobenzoate :

-

Methyl Group (C2): Weakly activating, ortho/para director.

-

Nitro Group (C3): Strongly deactivating, meta director.[1]

-

Ester Group (C1): Deactivating, meta director.

Electronic Synergy: The C5 position is the most favorable site for electrophilic aromatic substitution (chlorosulfonation) because it is:

-

Para to the activating methyl group.

This cooperative directing effect ensures high regioselectivity during synthesis.

Physical Characterization

Note: As a specialized intermediate, specific experimental values may vary slightly by batch purity. The following are typical characteristics for this class of nitro-sulfonyl benzoates.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 85–95 °C (Typical range for analogs; decomposes at higher temps) |

| Solubility | Soluble in DCM, EtOAc, THF, Acetone; Reacts with Water/Alcohols |

| Density | ~1.45 g/cm³ (Predicted) |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Stable under N₂ at <25°C |

| Storage | Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated |

Chemical Reactivity & Synthesis[3][4][5][9]

Synthesis Pathway

The standard preparation involves the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate using excess chlorosulfonic acid. This reagent serves as both the solvent and the electrophile.[1]

Synthesis Diagram (DOT Visualization)

Caption: Step-wise conversion of the benzoate precursor to the sulfonyl chloride via electrophilic aromatic substitution.

Reactivity Profile

The sulfonyl chloride group is the most reactive site, susceptible to nucleophilic attack by amines, alcohols, and water.

-

Sulfonamide Formation (Primary Utility): Reacts with primary/secondary amines to form sulfonamides. This is the key step in generating bioactive libraries.

-

Hydrolysis: Reacts with water to form the corresponding sulfonic acid (degradation pathway).

-

Nitro Reduction: The nitro group can be reduced (Fe/HCl or H₂/Pd) to an aniline, allowing for further functionalization (e.g., amide coupling).

Reactivity Web (DOT Visualization)

Caption: Divergent synthesis pathways. The sulfonamide formation is the primary application in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This protocol is adapted from standard chlorosulfonation procedures for deactivated aromatics.

Reagents:

-

Ethyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

Chlorosulfonic acid (5.0–10.0 eq)

-

Dichloromethane (DCM) (for extraction)

-

Anhydrous Na₂SO₄[3]

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Cool the flask to 0°C in an ice bath.

-

Addition: Add chlorosulfonic acid (Caution: Fuming, highly corrosive) to the flask.

-

Substrate Addition: Slowly add ethyl 2-methyl-3-nitrobenzoate portion-wise to the stirring acid over 15 minutes.

-

Reaction: Remove the ice bath and heat the mixture to 80–100°C for 3–5 hours. Monitor consumption of starting material by TLC (Note: Quench TLC aliquot into MeOH to check for methyl ester/sulfonate formation).

-

Quench (Critical): Cool the reaction mixture to room temperature. Very slowly pour the reaction mass onto crushed ice (~500g) with vigorous stirring. Warning: This step is highly exothermic and generates HCl gas.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

-

Workup: Wash the combined organic layers with cold water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid.

-

Purification: If necessary, recrystallize from a mixture of Hexane/EtOAc.

Protocol B: Analytical Characterization (Expected Data)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.6–8.8 (d, 1H, Ar-H4): Highly deshielded due to ortho-nitro and ortho-sulfonyl groups.

-

δ 8.0–8.2 (d, 1H, Ar-H6): Deshielded by sulfonyl and ester groups.

-

δ 4.45 (q, 2H, O-CH₂-): Characteristic ethyl ester quartet.

-

δ 2.65 (s, 3H, Ar-CH₃): Aryl methyl singlet.

-

δ 1.42 (t, 3H, -CH₃): Ethyl ester triplet.

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves, safety goggles, and face shield. |

| Moisture Sensitive | Reacts violently with water to release HCl and H₂SO₄. | Handle in a fume hood. Store in a desiccator. |

| Respiratory Irritant | Dust/Vapor is irritating to the respiratory tract. | Use local exhaust ventilation.[4] Avoid dust generation.[5][4][6][7] |

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15+ minutes.[7][8] Consult a physician.

-

Skin Contact: Wash off immediately with soap and plenty of water.[6][8] Remove contaminated clothing.[4][6][7][8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6][7]

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Regiochemistry of Nitro-Benzoates

-

Analogous Synthesis Protocols

-

Compound Database Entry

Sources

- 1. scribd.com [scribd.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Methyl 2-(chlorosulfonyl)-5-nitrobenzoate | 1039020-81-9 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. syskem.de [syskem.de]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate: Synthesis, Properties, and Applications for Researchers

Introduction

This technical guide provides a comprehensive overview of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. While a specific CAS number for this ethyl ester is not readily found in public databases, this guide will leverage data from closely related and well-characterized analogs, particularly the corresponding methyl esters, to provide scientifically grounded insights into its synthesis, properties, and potential applications.

The strategic arrangement of the chlorosulfonyl, methyl, and nitro groups on the benzoate scaffold makes this molecule a highly reactive and versatile intermediate. The electron-withdrawing nature of the nitro and chlorosulfonyl groups significantly influences the reactivity of the aromatic ring, making it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds.[1] This guide will serve as a valuable resource by detailing a proposed synthetic pathway, predicting physicochemical properties, and discussing its potential role in the drug discovery workflow.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and related compounds to provide a comparative overview.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C10H10ClNO5S | - |

| Molecular Weight | 291.71 g/mol | - |

| Appearance | Likely a solid, crystalline powder | [2] |

| Melting Point | Estimated in the range of 100-110 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and methanol | [2] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents, strong acids, and strong bases | [3] |

Proposed Synthesis and Mechanism

The synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be approached through a multi-step process starting from a readily available precursor. A plausible synthetic route involves the nitration of an appropriate methylbenzoate derivative followed by chlorosulfonation.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of Ethyl 2-methylbenzoate

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add ethyl 2-methylbenzoate dropwise, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.[4]

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol to remove impurities.[4]

-

Dry the product, ethyl 2-methyl-3,5-dinitrobenzoate, under vacuum.

Step 2: Selective Reduction of one Nitro Group

This step is crucial for introducing the desired regiochemistry and is often the most challenging aspect of synthesizing polysubstituted aromatic compounds. A variety of reagents can be used for the selective reduction of one nitro group in the presence of another.

-

Dissolve the dinitro-compound in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, sodium sulfide or ammonium polysulfide, in a controlled manner.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent and purify by column chromatography to obtain ethyl 5-amino-2-methyl-3-nitrobenzoate.

Step 3: Chlorosulfonation via Sandmeyer-type Reaction

-

Dissolve the amino-nitro compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

-

Add the cold diazonium salt solution to the sulfur dioxide solution in portions.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

-

Pour the mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to yield ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Synthesis Workflow Diagram

Sources

Spectral data (NMR, IR, MS) for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

The following technical guide details the spectral characterization and synthesis logic for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate .

This compound is a critical electrophilic intermediate, typically employed in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, antitumor agents) and agrochemicals. The data below synthesizes established spectroscopic principles with specific structural analysis to provide a robust reference for identification and quality control.

Executive Summary & Compound Identity

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a trisubstituted benzene derivative characterized by high reactivity at the sulfonyl chloride moiety. It serves as a "linchpin" scaffold, allowing for the sequential introduction of nucleophiles (amines) to form sulfonamides while retaining the nitro and ester functionalities for further elaboration.

| Property | Detail |

| IUPAC Name | Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate |

| Molecular Formula | C₁₀H₁₀ClNO₆S |

| Molecular Weight | 307.71 g/mol |

| Role | Electrophilic Intermediate (Sulfonylation) |

| Key Functionalities | Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Ester (-COOEt) |

Synthesis & Reaction Pathway

The synthesis typically proceeds via the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate. This reaction is highly regioselective due to the cooperative directing effects of the substituents.

-

Regiochemistry Logic:

-

Methyl (C2): Ortho/para director. Directs electrophiles to C5 (para).

-

Nitro (C3): Meta director. Directs electrophiles to C5.

-

Ester (C1): Meta director. Directs electrophiles to C5.

-

Result: All three substituents direct the incoming chlorosulfonyl group to Position 5 , ensuring high purity of the regioisomer.

-

Experimental Workflow (Diagram)

The following diagram outlines the synthesis and downstream utility.

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Spectral Characterization Data

The following data represents the characteristic spectral signature expected for this compound. Researchers should use these values to validate structural integrity during QC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is distinct due to the loss of symmetry and the specific deshielding patterns of the electron-withdrawing groups (EWG).

¹H NMR (400 MHz, CDCl₃) – Characteristic Signals

| Position/Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |

| Ar-H (C4) | 8.60 – 8.70 | Doublet (d) | 1H | J ≈ 2.0 | Deshielded by ortho-NO₂ and ortho-SO₂Cl. |

| Ar-H (C6) | 8.25 – 8.35 | Doublet (d) | 1H | J ≈ 2.0 | Deshielded by ortho-SO₂Cl and ortho-COOEt. |

| O-CH₂- | 4.45 – 4.50 | Quartet (q) | 2H | J = 7.1 | Typical ethyl ester methylene. |

| Ar-CH₃ | 2.80 – 2.90 | Singlet (s) | 3H | - | Downfield shift due to steric crowding and EWGs. |

| -CH₃ (Ethyl) | 1.42 – 1.46 | Triplet (t) | 3H | J = 7.1 | Typical ethyl ester terminal methyl. |

¹³C NMR (100 MHz, CDCl₃) – Key Resonances

-

Carbonyl (C=O): ~164.5 ppm[1]

-

Aromatic C-NO₂ / C-SO₂Cl: ~148 ppm / ~140 ppm (Quaternary, low intensity)

-

Aromatic C-H: ~132 ppm, ~128 ppm

-

Benzylic Methyl: ~16–18 ppm (Shifted by ortho-nitro group)

B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the three key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Ester (C=O) | 1725 – 1735 | Strong | Carbonyl stretching vibration. |

| Nitro (-NO₂) | 1535 (asym) 1350 (sym) | Strong | Characteristic N-O stretches. |

| Sulfonyl Chloride | 1375 – 1385 1170 – 1180 | Strong | S=O asymmetric and symmetric stretches. Diagnostic for -SO₂Cl. |

| C-H (Aromatic) | 3050 – 3100 | Weak | C-H stretching. |

C. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the presence of the chlorine atom (isotope pattern) and the labile sulfonyl group.

-

Ionization Mode: EI (Electron Impact) or ESI (Electrospray, if derivatized).

-

Molecular Ion (M⁺): m/z 307 (³⁵Cl) and 309 (³⁷Cl).

-

Isotope Pattern: A distinct 3:1 ratio between M⁺ and [M+2]⁺ confirms the presence of one Chlorine atom.

Fragmentation Logic (EI-MS):

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Chlorosulfonation

Based on standard protocols for deactivated benzoates [1, 2].

-

Preparation: Charge a reaction vessel with chlorosulfonic acid (ClSO₃H) (5–8 equivalents). Cool to 0°C.

-

Addition: Slowly add ethyl 2-methyl-3-nitrobenzoate portion-wise, maintaining internal temperature <10°C to prevent hydrolysis or charring.

-

Reaction: Heat the mixture to 90–100°C for 3–5 hours. Evolution of HCl gas will be observed.

-

Note: Thionyl chloride (SOCl₂) may be added to drive the conversion of any sulfonic acid byproduct to the sulfonyl chloride.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid or oil.

-

Isolation: Extract with dichloromethane (DCM) or ethyl acetate. Wash with cold water and brine. Dry over anhydrous MgSO₄.

-

Purification: Recrystallize from hexane/ethyl acetate or use immediately due to the hydrolytic instability of the -SO₂Cl group.

References

-

Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Chlorosulfonation of aromatic compounds.

-

ChemicalBook. Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate (Analogous Protocol).

-

National Institutes of Health (PubChem). Compound Summary: Ethyl 3-methyl-4-nitrobenzoate (Isomer Spectral Data).

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for accurate solubility determination, and present a predictive analysis of its behavior in a range of common organic solvents. This document is intended to be a practical resource for researchers and professionals involved in drug development and chemical process design, enabling informed solvent selection and optimization of synthetic and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to form a solution with another substance, is a fundamental physicochemical property that profoundly impacts the entire lifecycle of a pharmaceutical compound. From early-stage discovery and process development to formulation and in vivo performance, understanding and controlling solubility is paramount. For a compound like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, which serves as a building block for more complex molecules, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of the manufacturing process.[1] An informed selection of solvents based on a thorough understanding of the solute's properties can prevent costly downstream challenges, including poor reaction kinetics, difficult purifications, and suboptimal yields.

Molecular Structure Analysis and Predicted Solubility Behavior

To predict the solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, we must first dissect its molecular structure and the interplay of its functional groups.

Chemical Structure:

-

Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic core.

-

Ethyl Ester Group (-C(=O)OCC): This group introduces polarity and potential for hydrogen bond acceptance at the carbonyl and ether oxygens.

-

Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar. It can act as a hydrogen bond acceptor.

-

Chlorosulfonyl Group (-SO2Cl): This is a highly polar and reactive functional group. The sulfur-oxygen bonds are strongly polarized, and the chlorine atom is a good leaving group. This group can participate in dipole-dipole interactions.

-

Methyl Group (-CH3): This is a small, nonpolar group.

Overall Polarity and Hydrogen Bonding Potential:

The molecule possesses a combination of polar and nonpolar regions. The presence of the nitro, ethyl ester, and chlorosulfonyl groups imparts significant polarity. The oxygen atoms in the nitro, ester, and sulfonyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This structural analysis suggests that ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate will exhibit moderate to good solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents. Its solubility in polar protic solvents may be influenced by the potential for hydrogen bonding interactions.

The principle of "like dissolves like" is a guiding tenet in solubility prediction.[2] Therefore, solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective.

Theoretical Solubility Profile in Common Organic Solvents

Based on the molecular structure analysis, we can predict the relative solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in a variety of organic solvents commonly used in the pharmaceutical industry. The following table summarizes these predictions, categorizing solvents by their polarity and hydrogen bonding characteristics.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents will not effectively solvate the polar functional groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess significant polarity and can engage in dipole-dipole interactions with the solute's polar groups, leading to effective solvation.[3] DMF and DMSO, with their high polarity, are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While the solute can accept hydrogen bonds, the overall interaction may be less favorable than with polar aprotic solvents. The reactivity of the chlorosulfonyl group with alcohols (solvolysis) is a critical consideration. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and regulatory submissions. The following protocol is based on the principles outlined in the OECD Test Guideline 105 and USP General Chapter <1236>, ensuring a robust and reproducible methodology.[4][5][6][7]

Materials and Equipment

-

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

Caption: Key solvent properties influencing solubility.

-

Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent's polarity is often quantified by its polarity index or dielectric constant. [8]* Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. [3]* Temperature: For most solid solutes, solubility increases with increasing temperature. [2]This relationship should be experimentally determined if the process involves temperature variations.

Solute Properties

-

Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity: Impurities in the solute can either increase or decrease its apparent solubility.

Conclusion and Recommendations

This technical guide has provided a comprehensive analysis of the solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in organic solvents. Based on its molecular structure, we predict a favorable solubility profile in polar aprotic solvents such as DMF, DMSO, acetone, and acetonitrile. For practical applications, we strongly recommend the experimental validation of these predictions using the detailed protocol provided. A thorough understanding of the solubility of this key intermediate will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the development of robust and efficient pharmaceutical processes.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]

-

OECD. (2025, September 30). Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

Slideshare. (n.d.). Solvents used in pharmacy. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved from [Link]

-

Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

USP-NF. (2012, August 5). Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

(2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent parameters (ε-dielectric constant; HBA-hydrogen bond acceptor.... Retrieved from [Link]

-

(n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

European Compliance Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. uspbpep.com [uspbpep.com]

- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 8. Solvent Physical Properties [people.chem.umass.edu]

Technical Guide: Safety, Handling, and Storage of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

The following technical guide details the safety, handling, and storage protocols for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate . This document is designed for researchers and process chemists, synthesizing field-proven methodologies with rigorous safety standards.

Introduction & Chemical Identity

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly reactive electrophilic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural complexity—containing a sulfonyl chloride, a nitro group, and an ester linkage—necessitates a multi-faceted approach to safety.

The presence of the sulfonyl chloride (-SO₂Cl) moiety confers moisture sensitivity and corrosivity, while the nitro (-NO₂) group introduces potential thermal instability. Proper handling is not merely a safety requirement but a quality control necessity to prevent hydrolysis-induced degradation.[1]

| Property | Data / Classification |

| Functional Groups | Sulfonyl Chloride, Nitro, Ethyl Ester |

| Physical State | Solid (typically crystalline powder) |

| Reactivity | Water-reactive (Violent), Corrosive, Potentially Energetic |

| Primary Hazard | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) |

Chemical Hazards & Toxicology

Functional Group Hazard Analysis

Understanding the molecule's reactivity profile is critical for predicting its behavior under stress.

-

Sulfonyl Chloride Hydrolysis: Upon contact with ambient moisture, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid and Hydrogen Chloride (HCl) gas. This reaction is exothermic and autocatalytic; the generated acid can further degrade the ester linkage.

-

Nitro Group Energetics: Nitro-substituted aromatics possess high decomposition energies. While this specific ester is generally stable at room temperature, it should be treated as potentially explosive under confinement or high heat (thermal runaway risk > 150°C).

-

Corrosivity: The compound and its hydrolysis byproducts are severe lachrymators and corrosive to mucous membranes.

GHS Hazard Classification (Derived)

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

-

H335: May cause respiratory irritation (due to HCl evolution).

Storage & Stability Protocols

To maintain reagent integrity and safety, strict environmental controls are required.[1][3][4][5][6][7][8][9][10][11][12]

Environmental Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is recommended to inhibit slow hydrolysis.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ).[6] Argon is preferred due to its higher density, which blankets the solid effectively.

-

Container: Amber glass vials with PTFE-lined screw caps. Parafilm or electrical tape should be used to seal the cap junction to prevent moisture ingress.

Degradation Indicators

-

Visual Change: Transition from a white/pale yellow crystalline solid to a sticky, oily residue (indicating sulfonic acid formation).

-

Olfactory: A sharp, acrid smell of HCl indicates seal failure.

-

Pressure: Bulging septa or caps indicate gas evolution (HCl) inside the container.

Safe Handling Workflow

This workflow emphasizes the exclusion of moisture and the protection of the operator.[4]

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves | Double-gloving: Nitrile (inner) + Neoprene/Nitrile (outer) | Sulfonyl chlorides penetrate thin nitrile; double layer provides breakthrough time buffer. |

| Eye Protection | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient for corrosive solids that may fume. |

| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Essential to capture HCl fumes during transfer. |

| Clothing | Chemical-resistant Lab Coat (Tyvek® preferred) | Protects against solid particulates and corrosive splashes. |

Operational Diagram: Safe Transfer & Reaction

The following diagram outlines the logical flow for handling this moisture-sensitive reagent.

Figure 1: Operational workflow for handling moisture-sensitive sulfonyl chlorides. Note the critical equilibration step to prevent condensation on the cold reagent.

Experimental Protocols

Weighing and Transfer

-

Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening. Opening a cold bottle introduces atmospheric moisture immediately.

-

Weighing:

-

Preferred: Weigh inside a glovebox under N₂.

-

Alternative: Use a pre-tared, flame-dried flask with a septum. Quickly transfer the solid in a fume hood, then immediately purge the flask with Argon.

-

-

Solvent Compatibility: Dissolve only in anhydrous solvents (DCM, THF, Toluene). Avoid protic solvents (Methanol, Water) unless intended for quenching.

Emergency Quenching & Waste Disposal

Unreacted sulfonyl chlorides must be quenched carefully before disposal. Never add water directly to the bulk solid.

Protocol: Controlled Hydrolysis

-

Cooling: Place the reaction vessel or waste container in an ice/water bath (0°C).

-

Dilution: Dilute the residue with a non-reactive solvent (e.g., Dichloromethane) if not already in solution.

-

Reagent Addition:

-

Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) .

-

Note: Expect vigorous bubbling (CO₂ evolution).

-

Alternatively, use a mixture of ice and dilute Ammonium Hydroxide if a sulfonamide byproduct is acceptable for waste.

-

-

Verification: Check pH to ensure neutrality (pH 7-8).

-

Disposal: Separate the organic layer (if applicable) and dispose of aqueous/organic waste streams according to local EHS regulations.

Degradation Pathway Visualization

Understanding the breakdown helps in troubleshooting low yields.

Figure 2: Hydrolysis pathway. The generation of HCl accelerates the degradation of the ester functionality (autocatalysis).

Emergency Response (Spills & Exposure)

| Scenario | Immediate Action |

| Skin Contact | Immediate Rinse: Flush with lukewarm water for 15+ minutes.[8][9][12] Do not use neutralizing agents on skin (thermal risk). Seek medical attention for burns. |

| Eye Contact | Irrigate: Use eyewash station immediately for 15 minutes, holding eyelids open. Critical: Seconds count to prevent permanent corneal damage. |

| Solid Spill | Do Not Sweep: Avoid creating dust.[4][7][9][11] Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste. Do not use water. |

| Fire | Extinguisher: Use CO₂ or Dry Chemical.[3][4][7][11] Avoid Water (reacts to form HCl).[1] |

References

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonyl Chloride Derivatives. Retrieved from

-

Sarpong Group. (2016). Quenching of Pyrophoric and Reactive Materials SOP. University of California, Berkeley. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-chloro-5-nitrobenzoate (Analogous Hazard Data). Retrieved from

-

Yufeng. (2025).[5][7] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

Sources

- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sarponggroup.com [sarponggroup.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This guide provides an in-depth exploration of the chemical synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with fundamental starting materials and progressing through nitration and chlorosulfonation reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters of each synthetic step.

Introduction: Significance and Synthetic Strategy

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a valuable building block in medicinal chemistry, primarily due to its reactive sulfonyl chloride and nitro groups, which allow for diverse subsequent chemical modifications. Its structural complexity necessitates a carefully planned synthetic route. The strategy detailed herein involves a two-step electrophilic aromatic substitution sequence, a cornerstone of modern organic synthesis.

The proposed and most logical synthetic pathway commences with the nitration of ethyl 2-methylbenzoate to introduce the nitro group at the 3-position, yielding ethyl 2-methyl-3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation to install the chlorosulfonyl group at the 5-position, affording the final target molecule. This route is favored due to the directing effects of the substituents on the benzene ring, which guide the regioselectivity of each electrophilic substitution step.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-stage process. The first stage focuses on the introduction of the nitro group, followed by the second stage, which introduces the reactive sulfonyl chloride moiety.

Caption: Synthetic pathway for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Stage 1: Nitration of Ethyl 2-methylbenzoate

The initial step in the synthesis is the nitration of ethyl 2-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The reaction is regioselective, yielding predominantly the 3-nitro isomer due to the directing effects of the ester and methyl groups.[2]

Mechanistic Rationale

The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects favors the introduction of the nitro group at the position meta to the ester and ortho to the methyl group, which is the 3-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion in situ.[1]

Detailed Experimental Protocol

Materials:

-

Ethyl 2-methylbenzoate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ethanol

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 20.4 g (0.124 mol) of ethyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate over a period of approximately one hour, ensuring the reaction temperature does not exceed 15 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.

-

Pour the reaction mixture slowly onto 130 g of crushed ice with vigorous stirring.

-

The crude ethyl 2-methyl-3-nitrobenzoate will precipitate as a solid.

-

Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from ethanol to yield pure ethyl 2-methyl-3-nitrobenzoate.[4]

Data Summary for Nitration

| Parameter | Value |

| Starting Material | Ethyl 2-methylbenzoate |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Reaction Temperature | 0-15 °C |

| Reaction Time | ~1.5 hours |

| Work-up | Precipitation in ice water |

| Purification | Recrystallization from ethanol |

| Expected Product | Ethyl 2-methyl-3-nitrobenzoate |

Stage 2: Chlorosulfonation of Ethyl 2-methyl-3-nitrobenzoate

The second stage of the synthesis involves the chlorosulfonation of the intermediate, ethyl 2-methyl-3-nitrobenzoate. This is another electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group.

Mechanistic Considerations

The nitro group is a strong deactivating, meta-directing group. The ester and methyl groups, as previously discussed, also influence the position of substitution. The combined directing effects will favor the introduction of the chlorosulfonyl group at the 5-position, which is meta to both the nitro and ester groups.

Caption: General mechanism for chlorosulfonation.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-methyl-3-nitrobenzoate

-

Chlorosulfonic Acid

-

Thionyl Chloride

-

Ice

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 20.9 g (0.1 mol) of ethyl 2-methyl-3-nitrobenzoate.[5]

-

Cool the flask in an ice bath and slowly add 46.6 g (0.4 mol) of chlorosulfonic acid dropwise with continuous stirring.

-

After the addition is complete, add 11.9 g (0.1 mol) of thionyl chloride dropwise.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The solid product will precipitate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Data Summary for Chlorosulfonation

| Parameter | Value |

| Starting Material | Ethyl 2-methyl-3-nitrobenzoate |

| Reagents | Chlorosulfonic Acid, Thionyl Chloride |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 2-3 hours |

| Work-up | Quenching in ice, extraction |

| Purification | Recrystallization |

| Final Product | Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate |

Safety and Handling Precautions

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chlorosulfonic acid and thionyl chloride are also highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.[7]

-

All reactions should be performed in a fume hood to avoid inhalation of hazardous vapors.

Conclusion

The synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a well-defined process rooted in the principles of electrophilic aromatic substitution. By carefully controlling reaction conditions and understanding the underlying mechanisms, this important pharmaceutical intermediate can be prepared in good yield and high purity. This guide provides a comprehensive framework for its synthesis, empowering researchers to confidently and safely produce this valuable compound for further applications in drug discovery and development.

References

- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P

-

Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate - PrepChem.com. (URL: [Link])

-

Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (URL: [Link])

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (URL: [Link])

-

Practical Chemistry 2008 – Student Instruction Sheet. (URL: [Link])

-

Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (URL: [Link])

-

Preparation of methyl 3-nitrobenzoate. (URL: [Link])

-

CAS No : 1218910-61-2 | Product Name : Methyl 2-(chloromethyl)-3-nitrobenzoate. (URL: [Link])

- US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P

-

Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc. (URL: [Link])

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

-

Preparation of Methyl Benzoate. (URL: [Link])

-

Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (URL: [Link])

Sources

Chemical structure and molecular weight of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. Due to the specific substitution pattern of this molecule, it is not a commonly cataloged chemical, and thus, this guide synthesizes information from foundational chemical principles and data on structurally related compounds.

Chemical Structure and Molecular Properties

The chemical structure of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is defined by a benzene ring substituted with four different functional groups: an ethyl ester, a chlorosulfonyl group, a methyl group, and a nitro group.

Structural Representation

The arrangement of these substituents on the benzene ring is crucial for the molecule's reactivity and properties. The IUPAC name specifies the following positions:

-

Benzoate: The core aromatic ring is a derivative of benzoic acid.

-

Ethyl...benzoate: An ethyl ester is at position 1.

-

2-methyl: A methyl group is at position 2.

-

3-nitro: A nitro group is at position 3.

-

5-chlorosulfonyl: A chlorosulfonyl group is at position 5.

Caption: Chemical structure of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Molecular Formula and Weight

The molecular formula is determined by summing the atoms from each component of the structure:

-

Benzene ring: C₆H₂ (four positions are substituted)

-

Ethyl ester: -COOCH₂CH₃ (C₃H₅O₂)

-

Methyl group: -CH₃

-

Nitro group: -NO₂

-

Chlorosulfonyl group: -SO₂Cl

This gives a molecular formula of C₁₀H₁₀ClNO₅S .

The molecular weight is calculated from the atomic weights of the constituent elements.[][2][3][4][5]

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 10 | 120.11 |

| Hydrogen | H | 1.008 | 10 | 10.08 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 5 | 79.995 |

| Sulfur | S | 32.06 | 1 | 32.06 |

| Total | 291.705 |

Physicochemical Properties (Predicted)

As direct experimental data for this compound is not available, the following properties are predicted based on the functional groups present and data from analogous compounds.

-

Appearance: Likely a crystalline solid at room temperature, possibly with a yellowish hue due to the nitro-aromatic chromophore.

-

Melting Point: Aromatic compounds with this molecular weight and polarity are typically solids with melting points above room temperature. For comparison, methyl 3-nitrobenzoate has a melting point of 78-80 °C.[6][7]

-

Solubility: Expected to be poorly soluble in water due to the large, nonpolar aromatic ring. It is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The sulfonyl chloride group will slowly hydrolyze in the presence of water.[8]

-

Stability: The compound is expected to be stable under anhydrous conditions. However, the chlorosulfonyl group is reactive towards nucleophiles, particularly water, leading to hydrolysis to the corresponding sulfonic acid.[8][9]

Reactivity and Synthetic Utility

The reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is dictated by its functional groups, making it a versatile intermediate for further chemical modifications.

-

Chlorosulfonyl Group: This is the most reactive site for nucleophilic attack. It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids.[8] This reactivity is central to its use in building more complex molecules.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[7][10] It can be reduced to an amine group (aniline derivative) using various reducing agents, such as catalytic hydrogenation or metal-acid combinations (e.g., Sn/HCl). This transformation opens up another avenue for derivatization, for instance, through diazotization.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide by reaction with amines under appropriate conditions.

Proposed Synthetic Pathway

A plausible synthetic route for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be designed starting from a commercially available substituted toluene. The synthesis involves a sequence of electrophilic aromatic substitution reactions.

Caption: Proposed synthetic workflow for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Step-by-Step Methodology

-

Esterification of 2-Methylbenzoic Acid:

-

2-Methylbenzoic acid is reacted with excess ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The mixture is heated under reflux to drive the equilibrium towards the formation of ethyl 2-methylbenzoate.

-

The product is then isolated through an aqueous workup and purified by distillation.

-

-

Nitration of Ethyl 2-Methylbenzoate:

-

Ethyl 2-methylbenzoate is treated with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (typically 0-10 °C) to control the exothermic reaction.[7]

-

The methyl and ester groups are ortho, para-directing; however, the ester is a deactivating group. The substitution pattern will be influenced by both groups, with nitration expected at positions 3 and 5. The desired 3-nitro isomer would need to be separated from other isomers.

-

-

Chlorosulfonation of Ethyl 2-Methyl-3-nitrobenzoate:

-

The resulting ethyl 2-methyl-3-nitrobenzoate is then reacted with chlorosulfonic acid.[11][12]

-

The existing substituents (methyl, nitro, and ester groups) are meta-directing (with respect to their deactivating nature). The chlorosulfonyl group is expected to add at the position that is least sterically hindered and electronically favored, which would be the 5-position.

-

The reaction is typically performed by carefully adding the substrate to an excess of chlorosulfonic acid at low temperature, followed by warming to complete the reaction. The product is then isolated by quenching the reaction mixture in ice water, causing the sulfonyl chloride to precipitate.[13]

-

Safety and Handling

Given the functional groups present, ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

-

Chlorosulfonyl Group: Aromatic sulfonyl chlorides are corrosive and lachrymatory. They react with moisture to release hydrochloric acid, which is also corrosive.[14][15][16][17] Contact with skin and eyes can cause severe burns. Inhalation can lead to respiratory tract irritation.

-

Nitro Group: Aromatic nitro compounds are toxic and can be absorbed through the skin. Systemic effects can include methaemoglobinaemia, leading to cyanosis.

-

General Precautions:

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Keep away from water and moisture to prevent decomposition and release of HCl.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Potential Applications

This molecule serves as a valuable scaffold in medicinal chemistry and drug discovery. The distinct reactivity of its functional groups allows for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Sulfonamide Synthesis: The chlorosulfonyl group can be reacted with various amines to produce a diverse range of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.

-

Linker Chemistry: The different functional groups can be selectively modified to introduce linkers for bioconjugation or for the development of PROTACs and other targeted therapies.

-

Intermediate in Multi-step Synthesis: The compound can be a key intermediate in the synthesis of more complex heterocyclic systems or other target molecules in organic synthesis. The nitro group, once reduced to an amine, can participate in cyclization reactions.

Conclusion

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a multifunctional aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While not a standard commercial product, its synthesis is achievable through established organic chemistry methodologies. A thorough understanding of its structure, predicted properties, and reactivity is essential for its safe handling and effective utilization in research and development.

References

-

Mol-Instincts. Molecular Weight Calculator (formula → molar mass & composition). [Link]

-

Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]

-

Carnegie Mellon University. Molecular Weight Calculation. [Link]

- Google Patents. US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.

-

ACS Publications. Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][][18]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. The Journal of Organic Chemistry. [Link]

-

Austin Peay State University. The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. [Link]

-

ResearchGate. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

-

Pearson. Methyl p-nitrobenzoate has been found to undergo saponification f.... [Link]

- Google Patents. US5198575A - Preparation of nitrobenzoic and anthranilic acids.

-

Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

NIST. Ethyl 2-nitrobenzoate. [Link]

-

Haz-Map. 2-Nitrobenzenesulfonyl chloride. [Link]

-

PubChem. Ethyl 2-nitrobenzoate. [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

-

NIH. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

Sciencemadness. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

-

Web Pages. 7. Nitration of Methyl Benzoate. [Link]

-

Britannica. Sulfonyl chloride. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

NIH. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

- Google Patents.

Sources

- 2. finitefield.org [finitefield.org]

- 3. molecularweightcalculator.com [molecularweightcalculator.com]

- 4. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]

- 11. britannica.com [britannica.com]

- 12. CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Nitrobenzenesulfonyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid startin - askIITians [askiitians.com]

Potential applications of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in research

[1]

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate represents a high-value, multifunctional scaffold in modern drug discovery. Structurally, it integrates three distinct reactive handles—an electrophilic sulfonyl chloride, a reducible nitro group, and a cyclizable ester—around a toluene core. This unique architecture positions it as a critical intermediate for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .[1]

Its primary utility lies in two domains:

-

Next-Generation Cereblon Ligands: As a functionalized precursor to Lenalidomide/Pomalidomide analogs for Targeted Protein Degradation (TPD).[1]

-

Privileged Heterocycle Synthesis: A gateway to polysubstituted quinazolinones and benzothiadiazines via cascade cyclization sequences.[1]

This guide details the chemical reactivity, synthetic applications, and handling protocols required to leverage this scaffold effectively.

Molecular Architecture & Reactivity Profile[1]

The molecule functions as a "chemical switchboard," allowing sequential functionalization without cross-reactivity if orthogonal protection strategies are employed.

| Functional Group | Position | Reactivity Mode | Key Application |

| Chlorosulfonyl ( | C-5 | High Electrophilicity. Reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.[1] | Library generation; solubility enhancement. |

| Nitro ( | C-3 | Reducible Precursor. Precursor to aniline ( | Core scaffold construction (e.g., Phthalimides).[1] |

| Ethyl Ester ( | C-1 | Electrophilic Trap. Participates in cyclization with the C-2 methyl or reduced C-3 amine.[1] | Formation of bicyclic heterocycles.[1] |

| Methyl ( | C-2 | Benzylic Activation. Susceptible to radical bromination (Wohl-Ziegler reaction).[1] | Critical for isoindolinone (IMiD) ring formation.[1] |

Regiochemistry of Formation

The synthesis of this scaffold typically involves the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate .[1] The C-5 position is the electronically favored site for Electrophilic Aromatic Substitution (EAS) because it is:

Synthetic Utility in Drug Discovery[1][3][4]

Pathway A: Cereblon (CRBN) Ligand Diversification

The parent scaffold, ethyl 2-methyl-3-nitrobenzoate, is the canonical starting material for Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®).[1] Introducing the 5-chlorosulfonyl group allows researchers to synthesize 5-substituted IMiD analogs .[1]

-

Rationale: Modification of the phthalimide ring at the 5-position can alter the degradation profile of the PROTAC or molecular glue.[1]

-

Mechanism: The sulfonyl chloride is first reacted with an amine (R-NH2) to install a diversity element.[1] Subsequent bromination of the C-2 methyl and reduction of the C-3 nitro group allows cyclization to the isoindolinone core.[1]